
3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine and a fluorine atom attached to the indole ring, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Halogenation: The indole core is then subjected to halogenation reactions to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using bromine and fluorine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, organolithium compounds, and Grignard reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
科学研究应用
3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a probe to study biological pathways and molecular targets in various cellular processes.
Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of indole derivatives and their interactions with biological macromolecules.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
作用机制
The mechanism of action of 3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(4-Bromo-3-indolyl)-1-propanamine: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-(6-Fluoro-3-indolyl)-1-propanamine: Lacks the bromine atom, affecting its reactivity and interactions.
3-(4-Chloro-6-fluoro-3-indolyl)-1-propanamine: Contains a chlorine atom instead of bromine, which can alter its chemical behavior and biological activity.
Uniqueness
3-(4-Bromo-6-fluoro-3-indolyl)-1-propanamine is unique due to the presence of both bromine and fluorine atoms on the indole ring. This combination can enhance its chemical stability, reactivity, and biological activity compared to similar compounds with only one halogen atom.
属性
分子式 |
C11H12BrFN2 |
|---|---|
分子量 |
271.13 g/mol |
IUPAC 名称 |
3-(4-bromo-6-fluoro-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H12BrFN2/c12-9-4-8(13)5-10-11(9)7(6-15-10)2-1-3-14/h4-6,15H,1-3,14H2 |
InChI 键 |
AXONRUYHOIFDHU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1NC=C2CCCN)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





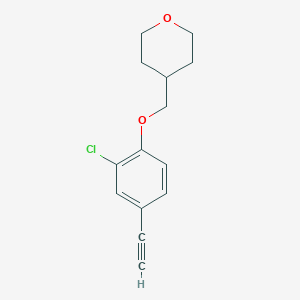
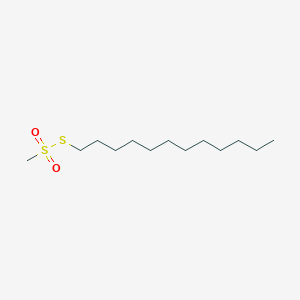
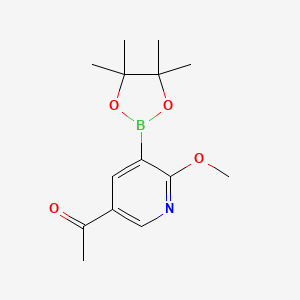
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B13724803.png)




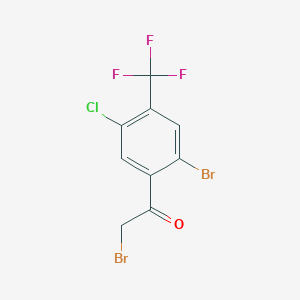
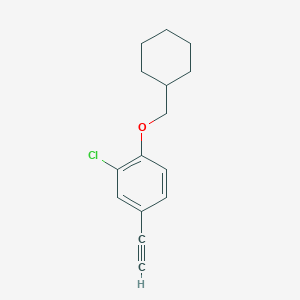
![6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724840.png)
